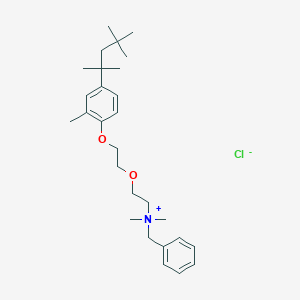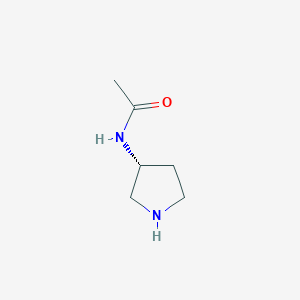
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole (DDO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDO is a member of the benzimidazole family of compounds and has a unique molecular structure that makes it a promising candidate for research in drug discovery, materials science, and other areas.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of certain bacterial and viral enzymes, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Biochemische Und Physiologische Effekte
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been shown to inhibit the activity of certain bacterial and viral enzymes, leading to the inhibition of bacterial and viral growth.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has several advantages as a research tool. It is relatively easy to synthesize and has a unique molecular structure that makes it a promising candidate for research in drug discovery and materials science. However, 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole also has some limitations. It is a highly reactive compound that can be difficult to handle, and its synthesis requires careful attention to reaction conditions and purity of starting materials.
Zukünftige Richtungen
There are several future directions for research on 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. One area of interest is the development of new drugs based on the structure of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. Researchers are also investigating the use of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole as a fluorescent probe for imaging applications. Additionally, there is ongoing research into the mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole and its potential applications in treating various diseases.
Synthesemethoden
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole can be synthesized through a multistep process involving the reaction of 2,4-pentanedione and o-phenylenediamine in the presence of a catalyst. The resulting product is then subjected to further reactions to form the final compound. The synthesis of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is a complex process that requires careful attention to the reaction conditions and purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
CAS-Nummer |
137027-51-1 |
|---|---|
Produktname |
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole |
Molekularformel |
C12H12N4O2 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2,6-diamino-3,4-dimethylpyrano[3,4-e]benzimidazol-7-one |
InChI |
InChI=1S/C12H12N4O2/c1-5-3-6-7(4-18-11(17)8(6)13)9-10(5)16(2)12(14)15-9/h3-4H,13H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
IYPSSTXPOKBOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
Kanonische SMILES |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
Andere CAS-Nummern |
137027-51-1 |
Synonyme |
2,6-diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole DDOB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















